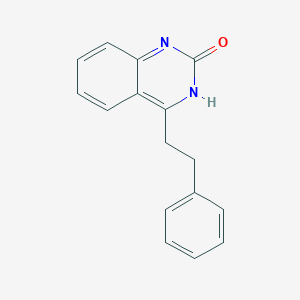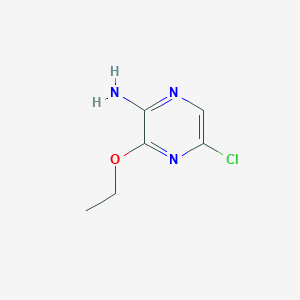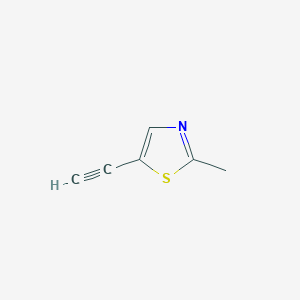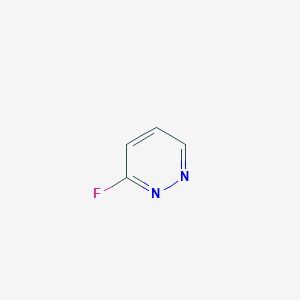
2-(7-Fluoro-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Fluoro-1H-indol-3-yl)acetamide is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indole ring enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 7-fluoroindole.
Acylation: The 7-fluoroindole undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(7-fluoro-1H-indol-3-yl)acetyl chloride.
Amidation: The acetyl chloride derivative is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with various substituents on the indole ring.
Scientific Research Applications
2-(7-Fluoro-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1H-indol-3-yl)acetamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It modulates various biochemical pathways, leading to its observed biological effects.
Binding: The fluorine atom enhances binding affinity to target molecules, increasing the compound’s potency.
Comparison with Similar Compounds
Similar Compounds
2-(7-Fluoro-1H-indol-3-yl)ethanol: Similar structure but with an alcohol group instead of an amide.
2-(7-Fluoro-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group instead of an amide.
2-(7-Fluoro-1H-indol-3-yl)ethylamine: Features an amine group instead of an amide.
Uniqueness
2-(7-Fluoro-1H-indol-3-yl)acetamide is unique due to its specific amide functionality, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom further enhances its stability and biological activity.
Properties
CAS No. |
1044772-55-5 |
|---|---|
Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14) |
InChI Key |
KVUDZYMUMRRSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)










![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)

